molecular formula C7H8N2O B6178069 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole CAS No. 2694728-99-7

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B6178069
CAS No.: 2694728-99-7
M. Wt: 136.2
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Description

4-Ethynyl-3-methoxy-1-methyl-1H-pyrazole (molecular formula: C₇H₈N₂O, molecular weight: 185.10 g/mol) is a heterocyclic compound featuring a pyrazole core substituted with an ethynyl group at position 4, a methoxy group at position 3, and a methyl group at position 1 . This compound is cataloged under the identifier EN300-28220810 and serves as a versatile building block in medicinal and materials chemistry due to its reactive ethynyl moiety and electron-donating methoxy group.

Properties

CAS No.

2694728-99-7

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-1-methyl-1H-pyrazole with ethynylating agents in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole with key analogues reported in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Applications/Properties References
This compound C₇H₈N₂O 185.10 Ethynyl (C4), methoxy (C3), methyl (N1) Not explicitly described Building block for hybrid heterocycles
4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole C₂₀H₁₆N₆O₃ 388.38 Triazole (N1), nitrophenyl (C5), methoxyphenyl (C4) CuAAC with 3-nitrosopyrazole and ethynylarenes Anticancer/antimicrobial scaffolds
5-Methoxy-3-methyl-4-(1-methylethyl)-1-phenyl-1H-pyrazole C₁₅H₁₈N₂O 242.32 Isopropyl (C4), phenyl (N1), methoxy (C5) Not described Potential agrochemical applications
5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole C₁₁H₁₆ClN₃O 229.71 Azetidine (C5), chloro (C4), ethyl (N1) Custom synthesis (Hairui Chemical) Pharmaceutical intermediate
3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate C₆H₁₀N₂O 126.16 Ethyl (C3), methyl (C4), keto-oxy (C5) Acid-catalyzed cyclization Antimicrobial activity

Key Observations

Substituent Effects on Reactivity :

  • The ethynyl group in this compound enables click chemistry applications, similar to triazole derivatives synthesized via CuAAC . In contrast, chloro or azetidine substituents (e.g., in Hairui Chemical’s intermediate) enhance electrophilicity for nucleophilic substitutions .
  • Methoxy groups (common in , and ) improve solubility in polar solvents and modulate electronic properties for biological activity.

Simpler pyrazoles like 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate show antimicrobial activity, suggesting that even minor substituent changes (e.g., ethyl vs. ethynyl) significantly alter bioactivity .

Synthetic Challenges :

  • While CuAAC is robust for triazole-pyrazole hybrids , the synthesis of this compound likely requires careful protection/deprotection of the ethynyl group to avoid side reactions.

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